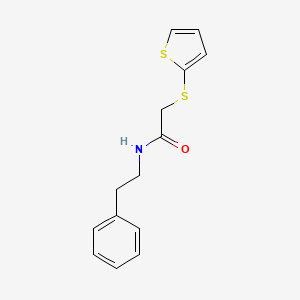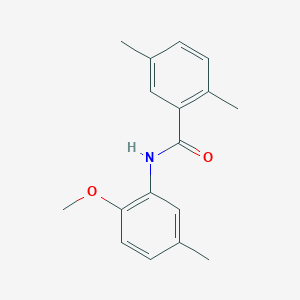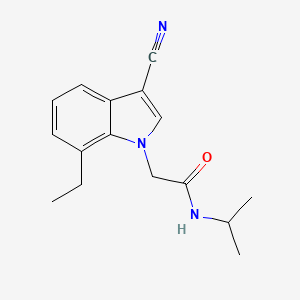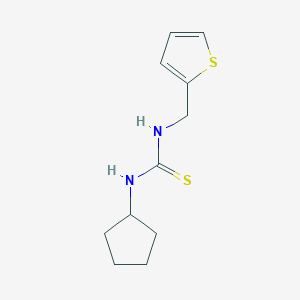![molecular formula C20H15N3O2 B5878540 N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5878540.png)
N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2-furyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2-furyl)acrylamide, also known as BF-168, is a small molecule inhibitor that has been extensively studied in recent years due to its potential therapeutic applications. BF-168 is a potent inhibitor of a family of proteins known as bromodomains, which play critical roles in the regulation of gene expression.
Mecanismo De Acción
N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2-furyl)acrylamide works by binding to the bromodomain of BRD4, preventing it from interacting with acetylated histones and other proteins involved in gene expression. This leads to a decrease in the expression of genes that are regulated by BRD4, including those involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of a number of cancer cell lines, including those derived from leukemia, lymphoma, and solid tumors. In vivo studies have shown that this compound can inhibit tumor growth in mouse models of leukemia and lymphoma.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2-furyl)acrylamide is its potency as a bromodomain inhibitor. It has been shown to be more potent than other bromodomain inhibitors currently in use. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are a number of future directions for research involving N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2-furyl)acrylamide. One area of interest is the development of more potent and selective bromodomain inhibitors that could be used in the treatment of cancer and other diseases. Another area of interest is the study of the effects of this compound on other proteins and pathways involved in gene expression. Finally, there is interest in the development of new methods for synthesizing this compound and other bromodomain inhibitors.
Métodos De Síntesis
N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2-furyl)acrylamide can be synthesized through a multi-step process involving the reaction of various reagents. The first step involves the reaction of 2-phenyl-1H-benzimidazole with 4-bromoaniline to form the intermediate 4-(1H-benzimidazol-2-yl)aniline. This intermediate is then reacted with 3-(2-furyl)acryloyl chloride to form the final product, this compound.
Aplicaciones Científicas De Investigación
N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2-furyl)acrylamide has been extensively studied in recent years due to its potential therapeutic applications. It has been shown to be a potent inhibitor of bromodomains, which play critical roles in the regulation of gene expression. Specifically, this compound has been shown to inhibit the activity of the bromodomain-containing protein BRD4, which is involved in the regulation of cell proliferation and survival.
Propiedades
IUPAC Name |
(E)-N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2/c24-19(12-11-16-4-3-13-25-16)21-15-9-7-14(8-10-15)20-22-17-5-1-2-6-18(17)23-20/h1-13H,(H,21,24)(H,22,23)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJUKWTYRJQOSHV-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C=CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)/C=C/C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5878479.png)
![N-(tert-butyl)-2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5878481.png)
![methyl 2-({[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B5878484.png)
![N-[amino(1,3-benzothiazol-2-ylamino)methylene]-3-chlorobenzamide](/img/structure/B5878492.png)


![{4-[(2-methyl-5-phenyl-3-furoyl)amino]phenyl}acetic acid](/img/structure/B5878521.png)


![N-(2-ethyl-6-methylphenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5878543.png)


